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Compound of Interest

Compound Name: 2-Butyrylfuran

Cat. No.: B1583826

This guide provides a comprehensive overview of the spectroscopic data essential for the
characterization of 2-butyrylfuran (also known as 1-(furan-2-yl)butan-1-one).[1] Intended for
researchers, scientists, and professionals in drug development, this document delves into the
principles and experimental details of key analytical techniques, offering insights into the
structural elucidation of this heterocyclic ketone.

Introduction to 2-Butyrylfuran

2-Butyrylfuran is a furan derivative with a butyryl group attached at the second position of the
furan ring. Its molecular formula is C8H1002, and it has a molecular weight of approximately
138.16 g/mol .[1] Understanding its chemical structure with certainty is a prerequisite for any
research or development application, from flavor and fragrance studies to its use as a building
block in medicinal chemistry. Spectroscopic methods provide the necessary tools for
unambiguous structural confirmation.

Molecular Structure and Spectroscopic Correlation

The structural features of 2-butyrylfuran, including the furan ring protons, the aliphatic chain
protons, and the carbonyl group, give rise to distinct signals in various spectroscopic analyses.
This guide will explore the data obtained from *H Nuclear Magnetic Resonance (NMR), 13C
NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
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Caption: Molecular structure of 2-Butyrylfuran with atom numbering for spectroscopic
assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen
framework of an organic molecule.

'H NMR Spectroscopy

Proton NMR provides detailed information about the chemical environment, connectivity, and
number of different types of protons in a molecule.

Experimental Protocol: tH NMR

o Sample Preparation: Dissolve approximately 5-10 mg of 2-butyrylfuran in 0.6-0.7 mL of a
deuterated solvent (e.g., CDCIs) in a clean, dry NMR tube. The use of a deuterated solvent is
crucial to avoid large solvent signals that would obscure the analyte signals.

e Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for
chemical shift referencing (6 = 0.00 ppm).

o Data Acquisition: Acquire the *H NMR spectrum on a spectrometer operating at a frequency
of 400 MHz or higher.

o Parameters: Typical acquisition parameters include a sufficient number of scans to achieve a
good signal-to-noise ratio, a spectral width covering the expected range of proton chemical
shifts (e.g., 0-12 ppm), and a relaxation delay of 1-5 seconds.

Data and Interpretation
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Chemical Shift

Signal Multiplicity Integration Assignment
(6, ppm)

1 ~7.60 dd 1H H-5 (furan)

2 ~7.20 dd 1H H-3 (furan)

3 ~6.55 dd 1H H-4 (furan)

4 ~2.85 t 2H a-CH2

5 ~1.75 sextet 2H B-CH2

6 ~1.00 t 3H y-CHs

e Furan Protons: The protons on the furan ring appear in the aromatic region (downfield). H-5
is the most deshielded due to its proximity to the oxygen atom and the electron-withdrawing
carbonyl group. The characteristic coupling constants (J-values) between the furan protons
would allow for their definitive assignment.

 Aliphatic Protons: The methylene (a-CHz) protons adjacent to the carbonyl group are
deshielded and appear as a triplet due to coupling with the neighboring 3-CHz protons. The
3-CH:z protons appear as a sextet due to coupling with both the a-CHz and the y-CHs
protons. The terminal methyl (y-CHs) protons are the most shielded (upfield) and appear as a
triplet.

3C NMR Spectroscopy

Carbon NMR provides information on the number of chemically distinct carbon atoms and their
electronic environments.

Experimental Protocol: 33C NMR

e Sample Preparation: A more concentrated sample (20-50 mg in 0.6-0.7 mL of deuterated
solvent) is typically required for 33C NMR due to the low natural abundance of the 13C
isotope.

o Data Acquisition: The spectrum is acquired on a spectrometer, often at a frequency of 100
MHz or higher, using a proton-decoupled pulse sequence to simplify the spectrum to a series
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of single lines for each unique carbon atom.

Data and Interpretation

Chemical Shift (0, ppm) Assignment
~188 C=0 (carbonyl)
~152 C-2 (furan)
~146 C-5 (furan)
~117 C-3 (furan)
~112 C-4 (furan)
~40 a-CH2

~18 B-CH:

~14 y-CHs

o Carbonyl Carbon: The carbonyl carbon exhibits the most downfield chemical shift due to the
strong deshielding effect of the double-bonded oxygen.

o Furan Carbons: The furan carbons appear in the aromatic region, with C-2 (attached to the
butyryl group) and C-5 being the most deshielded.

 Aliphatic Carbons: The chemical shifts of the aliphatic carbons decrease as their distance
from the electron-withdrawing carbonyl group increases.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring
the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: FT-IR (Neat Liquid)

e Sample Preparation: A drop of neat (undiluted) 2-butyrylfuran is placed between two salt
plates (e.g., NaCl or KBr) to create a thin liquid film.
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e Background Spectrum: A background spectrum of the clean, empty salt plates is recorded.

o Sample Spectrum: The sample is placed in the spectrometer, and the IR spectrum is
recorded. The instrument software automatically subtracts the background spectrum.

Data and Interpretation

Wavenumber (cm~12) Vibration Functional Group
~3100 C-H stretch Furan

~2960, ~2870 C-H stretch Aliphatic (CHz, CHs)
~1675 C=0 stretch Ketone

~1570, ~1460 C=C stretch Furan ring

e C=0 Stretch: A strong, sharp absorption band around 1675 cm~1 is the most characteristic
feature, confirming the presence of a conjugated ketone.

e C-H Stretches: Absorptions above 3000 cm~1 are indicative of C-H bonds in the aromatic
furan ring, while those just below 3000 cm~1 are due to the aliphatic C-H bonds of the butyryl
chain.

e C=C Stretches: Bands in the 1450-1600 cm~1 region correspond to the carbon-carbon
double bond stretching vibrations within the furan ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule, which can be used to confirm its structure.

Experimental Protocol: GC-MS

o Sample Preparation: A dilute solution of 2-butyrylfuran in a volatile organic solvent (e.g.,
dichloromethane or hexane) is prepared.

« Injection: A small volume of the sample is injected into the gas chromatograph (GC), where it
is vaporized and separated from the solvent and any impurities.
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« lonization: As the 2-butyrylfuran elutes from the GC column, it enters the mass
spectrometer and is ionized, typically by electron impact (El).

o Detection: The resulting ions are separated based on their mass-to-charge ratio (m/z) and
detected.

Data and Interpretation

m/z Proposed Fragment
138 [M]* (Molecular lon)
110 [M - C2H4]*

95 [Furan-C=0]*

39 [CsHs]*

» Molecular lon Peak: The peak at m/z 138 corresponds to the molecular weight of 2-
butyrylfuran, confirming its elemental composition.[1]

o Base Peak: The most intense peak (base peak) is observed at m/z 95.[1] This corresponds
to the stable furfuryl cation, formed by the cleavage of the bond between the carbonyl carbon
and the a-carbon of the butyryl chain (a-cleavage).

o Other Fragments: The peak at m/z 110 arises from the loss of ethylene via a McLafferty
rearrangement.[1] The fragment at m/z 39 is a common fragment from the furan ring.[1]

o-Cleavage [CSHBO;C_O]+ Ring Fragmentation [CsHs]*
(- CaHy) 7= 25 ™ miz=39
/ (Base Peak)
2-Butyrylfuran
[CeH1002]* McLafferty Rearrangement
m/z = 138 &» [CeHe0:]*
m/z =110

Click to download full resolution via product page

Caption: Proposed fragmentation pathway for 2-butyrylfuran in EI-MS.
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Holistic Structural Confirmation

The convergence of data from these independent spectroscopic techniques provides an
unequivocal confirmation of the structure of 2-butyrylfuran. The *H and *3C NMR spectra
establish the carbon-hydrogen framework, IR spectroscopy confirms the presence of key
functional groups (ketone and furan), and mass spectrometry verifies the molecular weight and
provides corroborating structural information through its fragmentation pattern. This multi-
faceted analytical approach is a cornerstone of modern chemical characterization, ensuring the
identity and purity of compounds used in research and industry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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